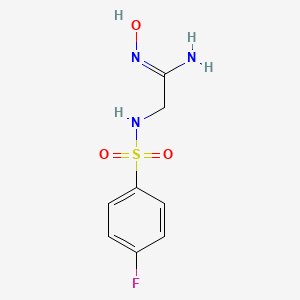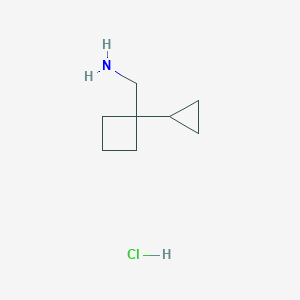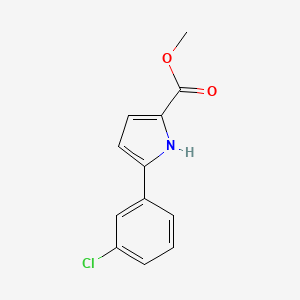
methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate
Descripción general
Descripción
“Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate” is a chemical compound. However, the specific details about this compound are not readily available in the search results. It’s worth noting that the search results returned information about similar compounds, such as “methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate” and "5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione"12.
Synthesis Analysis
The synthesis analysis of this specific compound is not directly available. However, related compounds such as “pinacol boronic esters” have been reported to be valuable building blocks in organic synthesis3. Another study highlighted the synthesis of thiophene derivatives by heterocyclization of various substrates4.Molecular Structure Analysis
The molecular structure analysis of “methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate” is not directly available. However, a study reported the crystal and molecular structure of a related compound, "5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole"5.Chemical Reactions Analysis
The chemical reactions analysis of this specific compound is not directly available. However, a study reported the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach3. Another study discussed the functionalizing deboronation of alkyl boronic esters6.Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate” are not directly available. However, a study discussed the tautomeric and conformational preferences of pyrazoles, which could be relevant as pyrrole is a similar heterocyclic compound6.Aplicaciones Científicas De Investigación
Antimicrobial Agent Synthesis
Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, demonstrating significant antibacterial and antifungal activities attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure increased this activity (Hublikar et al., 2019).
Crystal Structure Determination for Antitumoral Agents
The crystal structure of chain functionalized pyrroles, including methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate, has been determined. These compounds are notable as active candidates in antitumoral agent research. Their structures were determined using synchrotron X-ray powder diffraction data, emphasizing their potential in drug development (Silva et al., 2012).
Antimycobacterial Activity
Derivatives of 1,5-diphenylpyrrole, including those related to methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate, have been explored for their antimycobacterial properties. These derivatives have shown promising activity against Mycobacterium tuberculosis, with some exhibiting activity better than existing treatments like streptomycin (Biava et al., 2008).
Design of Novel Antimicrobial Agents
Research has focused on the design and synthesis of new pyrrole derivatives for antimicrobial purposes. For instance, compounds involving modifications with atoms of chlorine, amide, and 1,3-oxazole fragments have been developed. These compounds have shown high anti-staphylococcus and antifungal activities, demonstrating their potential as antimicrobial agents (2020).
Development of Anticancer Agents
Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate derivatives are being explored as potential anticancer agents. For example, various pyrrole derivatives have been synthesized and evaluated for their anticancer activities. These studies contribute significantly to the search for new therapeutic tools in cancer treatment (Hafez et al., 2016).
Safety And Hazards
The safety and hazards of “methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate” are not directly available. However, a safety data sheet for a related compound, “Methyl 3-chlorophenylacetate”, was found. It indicates that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation8.
Direcciones Futuras
The future directions of this specific compound are not directly available. However, a review highlighted the biological potential of indole derivatives, suggesting that they have diverse biological activities and an immeasurable potential to be explored for newer therapeutic possibilities9.
Propiedades
IUPAC Name |
methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12(15)11-6-5-10(14-11)8-3-2-4-9(13)7-8/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIHEOBMWLDSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)
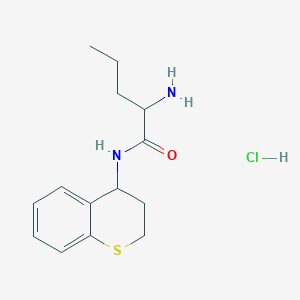
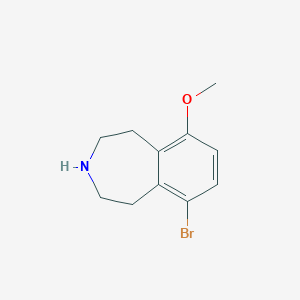
![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)
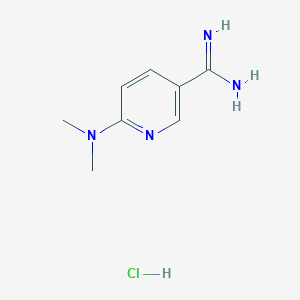
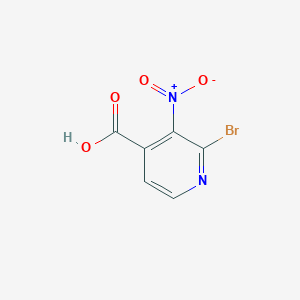
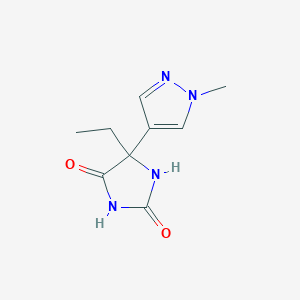
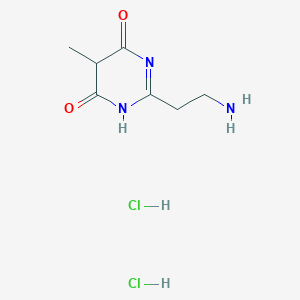
![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
